![molecular formula C16H30O4 B12588050 2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) CAS No. 638128-14-0](/img/structure/B12588050.png)
2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) is a chemical compound known for its unique structure and properties. It belongs to the class of compounds known as oxiranes, which are characterized by a three-membered epoxide ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of decane-1,2-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane rings.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency.
化学反応の分析
Types of Reactions: 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can produce a wide range of substituted derivatives.
科学的研究の応用
2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of epoxy resins, adhesives, and coatings due to its excellent reactivity and mechanical properties.
作用機序
The mechanism of action of 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) involves its reactivity towards nucleophiles. The oxirane rings are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
類似化合物との比較
- 1,4-Butanediol diglycidyl ether
- Bisphenol A diglycidyl ether
- Ethylene glycol diglycidyl ether
Comparison: 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) is unique due to its longer aliphatic chain compared to similar compounds like 1,4-butanediol diglycidyl ether and ethylene glycol diglycidyl ether. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and flexibility. Compared to bisphenol A diglycidyl ether, it lacks aromatic rings, which can influence its reactivity and applications.
特性
CAS番号 |
638128-14-0 |
|---|---|
分子式 |
C16H30O4 |
分子量 |
286.41 g/mol |
IUPAC名 |
2-[1-(oxiran-2-ylmethoxy)decan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-14(18-12-16-13-20-16)9-17-10-15-11-19-15/h14-16H,2-13H2,1H3 |
InChIキー |
QXLVXVAEKVFJCJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(COCC1CO1)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)
![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)
![3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine](/img/structure/B12587995.png)
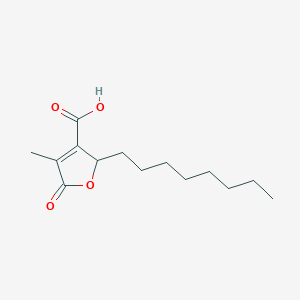
![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
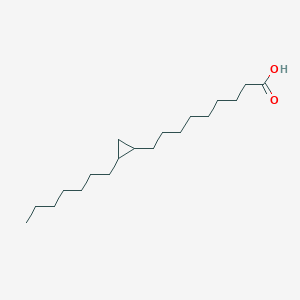
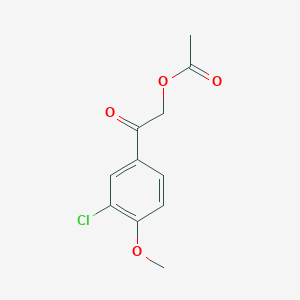
![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
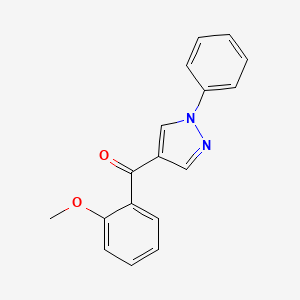
propanedinitrile](/img/structure/B12588053.png)
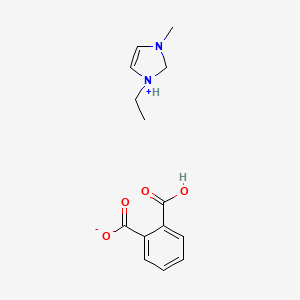
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)
